molecular formula C14H16N2 B8294186 2-Pyridin-4-yl-1-m-tolyl-ethylamine

2-Pyridin-4-yl-1-m-tolyl-ethylamine

Cat. No.: B8294186
M. Wt: 212.29 g/mol
InChI Key: SCPANLZXUFZMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridin-4-yl-1-m-tolyl-ethylamine is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

1-(3-methylphenyl)-2-pyridin-4-ylethanamine

InChI

InChI=1S/C14H16N2/c1-11-3-2-4-13(9-11)14(15)10-12-5-7-16-8-6-12/h2-9,14H,10,15H2,1H3

InChI Key

SCPANLZXUFZMIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CC2=CC=NC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The intermediate oxime was prepared from 2-pyridin-4-yl-1-m-tolyl-ethanone (crude) and methoxylamine hydrochloride (8.00 g, 95.78 mmol) according to the protocol described in general procedure B. The oxime was then dissolved in trifluoroacetic acid (30.00 mL) and Pd/C (0.80 g) was added. The reaction mixture was hydrogenated under 50 psi for 14 hours, then filtered and concentrated. The residue was basified with 5M sodium hydroxide and extracted with methylene chloride. The combined organic phases were dried over potassium carbonate and concentrated to yield the title compound. Spectroscopic data: 1H NMR (300 MHz, DMSO-d6) δ ppm 2.27 (s, 3H) 2.89 (d, J=7.04 Hz, 2 H) 4.12 (t, 1 H) 7.10-7.22 (m, 1 H) 7.39 (ddd, J=7.77, 4.25, 1.47 Hz, 2 H) 7.75-7.82 (m, 1H) 8.41 (td, J=4.98, 2.05 Hz, 2 H) 8.58 (dd, J=5.86, 1.76 Hz, 2 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.8 g
Type
catalyst
Reaction Step Three

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